Tert-butyl n-(5-hydroxy-3,3-dimethylcyclohexyl)carbamate
Description
Tert-butyl N-(5-hydroxy-3,3-dimethylcyclohexyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexane backbone substituted with hydroxyl and geminal dimethyl groups. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to prevent undesired reactions during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-(5-hydroxy-3,3-dimethylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-6-10(15)8-13(4,5)7-9/h9-10,15H,6-8H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBZINBIZFCHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl n-(5-hydroxy-3,3-dimethylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-hydroxy-3,3-dimethylcyclohexylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl n-(5-hydroxy-3,3-dimethylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Tert-butyl n-(5-hydroxy-3,3-dimethylcyclohexyl)carbamate serves as an intermediate in the synthesis of various organic compounds. Its carbamate functional group is particularly versatile, allowing for further modifications through oxidation, reduction, or substitution reactions.
Research indicates that this compound may exhibit significant biological activities:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often targeted in cancer therapy .
- Neuropharmacological Potential : The compound's structural features suggest it may interact with neurotransmitter receptors, positioning it as a candidate for treating neurodegenerative diseases .
Medicinal Chemistry
Ongoing research is exploring the therapeutic potential of this compound:
- Drug Precursor : It may serve as a precursor or active ingredient in pharmaceuticals aimed at treating various diseases due to its favorable pharmacokinetic properties observed in preliminary studies .
- Anti-cancer Properties : The compound has shown promise in inhibiting tumor growth and metastasis in preclinical models, suggesting its potential application in oncology .
Case Study 1: Cyclin-Dependent Kinase Inhibition
Research on structurally related compounds has demonstrated their ability to inhibit CDKs effectively. Modifications to the cyclohexane structure can enhance binding affinity to these kinases, making them promising candidates for cancer treatment .
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Tert-butyl N-(4-fluorophenyl)carbamate | Enzyme inhibition | Incorporates a fluorine atom |
| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | CDK inhibition | Potential anticancer properties |
| Tert-butyl ((1R,2R)-2-(dimethylamino)cyclopentyl)carbamate | Neurological receptor interaction | Activity against various biological targets |
Case Study 2: Enzyme Modulation
Studies indicate that hydroxymethyl groups can significantly influence enzyme binding and activity. This suggests that this compound could modulate metabolic pathways through enzyme interactions .
Mechanism of Action
The mechanism of action of tert-butyl n-(5-hydroxy-3,3-dimethylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related carbamate derivatives, highlighting differences in ring size, substituent positions, and stereochemistry:
Structural and Steric Differences
- Ring Size and Substituents: The main compound’s cyclohexane ring provides greater conformational flexibility compared to cyclopentane analogs.
- Hydroxyl Position : The 5-hydroxy group on the cyclohexane ring may engage in intramolecular hydrogen bonding, altering solubility and crystallinity. In contrast, cyclopentyl analogs with 2- or 3-hydroxy groups exhibit different hydrogen-bonding patterns, affecting their physicochemical profiles.
- Chirality: Cyclopentyl derivatives (e.g., CAS 1330069-67-4) have defined stereocenters, which influence their biological activity and synthetic utility.
Physicochemical Properties
- Melting Points : While data for the main compound are unavailable, cyclopentyl analogs (e.g., Example 75 in ) show melting points >160°C, suggesting that the main compound may similarly exhibit high thermal stability due to hydrogen bonding and rigid structure .
Biological Activity
Tert-butyl n-(5-hydroxy-3,3-dimethylcyclohexyl)carbamate (CAS: 2104154-57-4) is a chemical compound with significant biological activity. Its molecular formula is , and it is characterized by a tert-butyl group attached to a carbamate moiety linked to a hydroxylated cyclohexyl structure. This compound has garnered attention in various pharmacological studies due to its potential therapeutic applications.
- IUPAC Name : tert-butyl (5-hydroxy-3,3-dimethylcyclohexyl)carbamate
- Molecular Weight : 243.35 g/mol
- Purity : 95%
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can modulate biological pathways related to cell proliferation, apoptosis, and angiogenesis.
Anticancer Properties
In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cancer cell growth. For instance, compounds targeting the urokinase receptor have shown significant effects on breast cancer cell lines, such as MDA-MB-231. These compounds were noted for their ability to induce apoptosis and inhibit migration and invasion of cancer cells .
Table 1: Summary of Biological Activities in Cancer Models
| Compound | IC50 (μM) | Effect on Cell Growth | Induction of Apoptosis |
|---|---|---|---|
| Compound 1 | 30 | Inhibition | Yes |
| Compound 2 | 6 | Inhibition | Yes |
| Compound 3 | 18 | Inhibition | Yes |
Neuroprotective Effects
Research has also explored the neuroprotective potential of similar carbamates. For example, studies involving astrocytes treated with amyloid beta showed that certain derivatives can reduce oxidative stress and apoptosis in neuronal cells . While specific data on this compound is limited, its structural analogs suggest a potential for neuroprotection.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. While specific data on the pharmacokinetics of this compound are not extensively documented, related compounds have demonstrated favorable absorption and distribution characteristics in vivo .
Study on Urokinase Receptor Antagonists
A notable study investigated the effects of compounds targeting the urokinase receptor in breast cancer models. Compounds demonstrated IC50 values ranging from 6 to 30 μM, indicating effective inhibition of cell growth and induction of apoptosis . Although this compound was not directly tested in this study, its structural similarities suggest potential efficacy.
Neuroprotective Studies
In a study examining the effects of various carbamates on oxidative stress in astrocytes, results indicated that certain compounds could mitigate cell death induced by amyloid beta. This suggests a possible protective role against neurodegenerative conditions . The specific impact of this compound remains to be elucidated but warrants further investigation.
Q & A
Q. What are the optimal synthetic routes for synthesizing Tert-butyl N-(5-hydroxy-3,3-dimethylcyclohexyl)carbamate, and how can purity be ensured?
Methodological Answer: The synthesis typically involves introducing the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or DMAP. Key steps include:
- Protection of the amine group : React the hydroxylamine intermediate with Boc₂O in anhydrous dichloromethane (DCM) or THF under nitrogen .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by TLC (Rf ≈ 0.3–0.5 in 3:1 hexane:EtOAc) .
- Characterization : Confirm via -NMR (e.g., tert-butyl protons at δ 1.4 ppm) and mass spectrometry (expected [M+H]⁺ ~285–330 m/z) .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm regiochemistry and Boc-group integration. For example, cyclohexyl protons appear as multiplet signals (δ 1.2–2.5 ppm) .
- Infrared Spectroscopy (IR) : Detect carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry using SHELXL () or ORTEP-3 () for unambiguous assignment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?
Methodological Answer:
- Software Cross-Validation : Compare refinements using SHELXL () and SIR97 (). Discrepancies may arise from twinning or disordered solvent; apply TWIN/BASF commands in SHELXL .
- Data Quality Checks : Inspect R-factors (R1 < 0.05 for high-resolution data) and electron density maps (e.g., omit maps for ambiguous regions) .
- Thermal Motion Analysis : Use anisotropic displacement parameters to identify misassigned atoms. For chiral centers, validate Flack/x parameters .
Q. What strategies control stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., PharmaBlock’s bicyclic intermediates, –13) to direct stereochemistry during ring closure .
- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and solvent polarity (e.g., THF at –78°C favors kinetic products; reflux in toluene drives thermodynamic outcomes) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers, achieving >99% ee .
Q. How can the compound’s stability under varying experimental conditions be assessed?
Methodological Answer:
- Accelerated Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 40°C for 48h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for carbamates) .
- Light Sensitivity Tests : Store in amber vials under UV light (254 nm) and compare stability to dark controls .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled?
Methodological Answer:
- Artifact Identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or column bleed in GC-MS. Repurify via preparative HPLC (Phenomenex Luna C18, 5µm) .
- Isotopic Pattern Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish [M+H]⁺ from adducts (e.g., sodium or potassium ions) .
- 2D NMR Correlation : Perform HSQC or HMBC to resolve overlapping signals in crowded regions (e.g., cyclohexyl CH₂ groups) .
Applications in Drug Discovery
Q. What role does this compound play in synthesizing bioactive molecules?
Methodological Answer:
- Pharmaceutical Intermediates : Used in NK1 receptor antagonists () and lactonized statin precursors. Key steps include Suzuki couplings or reductive amination .
- Solid-Phase Synthesis : Incorporate into resin-bound scaffolds for combinatorial libraries. Cleave with TFA/DCM (95:5) to retain Boc protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
